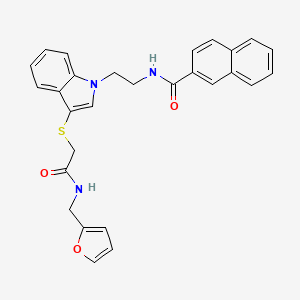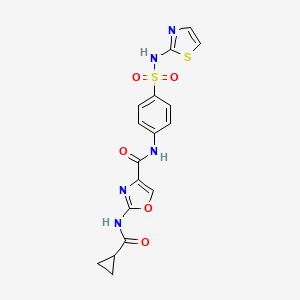
2-(cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide is a multifaceted chemical compound characterized by its cyclopropanecarboxamido and thiazol-2-yl sulfamoyl functionalities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of key intermediates such as oxazole-4-carboxylic acid, which is then converted into 2-(cyclopropanecarboxamido)oxazole-4-carboxylic acid. The next critical step involves coupling the cyclopropanecarboxamido intermediate with a sulfonamide derivative of 4-thiazolyl phenylamine under acidic or basic conditions to achieve the target compound.
Industrial Production Methods: In industrial settings, the production of this compound can be optimized for yield and efficiency through large-scale batch processing or continuous flow synthesis techniques. Employing catalytic reactions and optimizing temperature, pressure, and solvent selection are crucial parameters to maximize the yield and purity of the final product.
化学反应分析
Types of Reactions it Undergoes:
Oxidation: This compound may undergo oxidation reactions, particularly at the cyclopropane ring, resulting in ring-opening or introduction of additional functional groups.
Reduction: Reduction reactions can target the oxazole ring, modifying the compound's reactivity and stability.
Substitution: The presence of the phenyl and thiazole rings allows for various substitution reactions, such as halogenation or alkylation, which can modify the compound’s electronic properties.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or potassium permanganate
Reducing agents such as lithium aluminum hydride or palladium on carbon
Substitution reagents like alkyl halides or acyl chlorides
Major Products Formed:
Oxidized derivatives with additional hydroxyl or carbonyl groups
Reduced analogs with altered ring structures
Substituted compounds with modified aromatic rings
科学研究应用
Biology: 2-(Cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide exhibits significant biological activity, making it a valuable tool for studying enzyme inhibition, protein-ligand interactions, and cell signaling pathways.
Medicine: Owing to its unique pharmacological properties, this compound is a candidate for drug development targeting specific diseases, including certain types of cancer, infectious diseases, and inflammatory conditions.
Industry: Its stability and reactivity make it useful in the manufacture of high-performance materials, coatings, and polymers.
作用机制
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can inhibit or activate signaling pathways, leading to therapeutic effects. The thiazole and oxazole rings play crucial roles in the binding affinity and selectivity of the compound, while the cyclopropanecarboxamido group contributes to its stability and bioavailability.
相似化合物的比较
Similar compounds include other oxazole and thiazole derivatives, which share structural features but differ in their specific functional groups and reactivity. What sets 2-(cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide apart is its combination of cyclopropanecarboxamido, sulfonamide, and oxazole functionalities, providing a unique balance of chemical stability, biological activity, and synthetic accessibility.
属性
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5S2/c23-14(10-1-2-10)21-16-20-13(9-27-16)15(24)19-11-3-5-12(6-4-11)29(25,26)22-17-18-7-8-28-17/h3-10H,1-2H2,(H,18,22)(H,19,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRRTDNKZRUXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2496374.png)
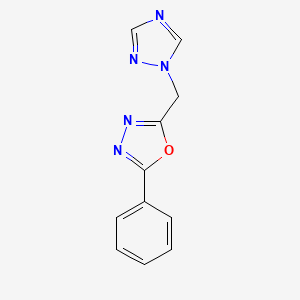
![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2496378.png)
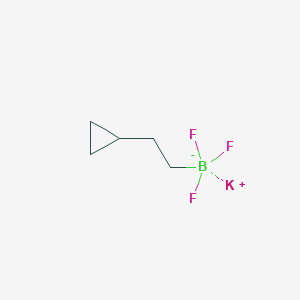
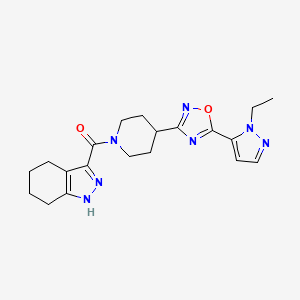
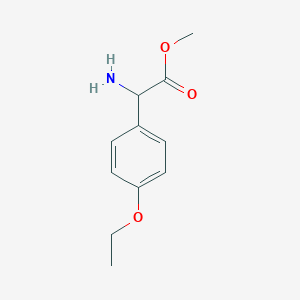
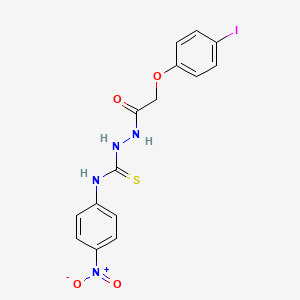
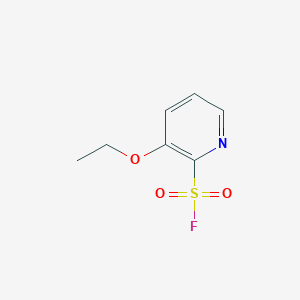
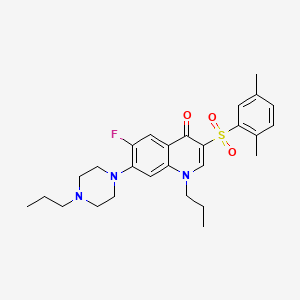
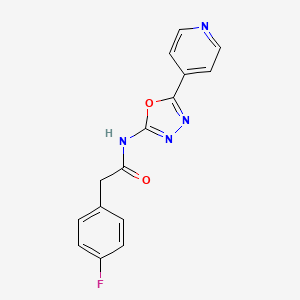
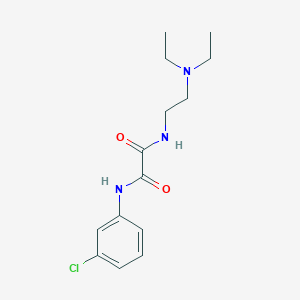
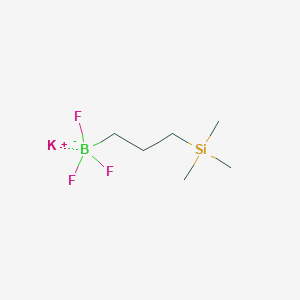
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2496396.png)
